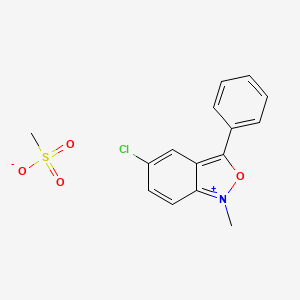
6-(2,2,3-Trimethylcyclopent-3-en-1-yl)hex-5-en-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2,2,3-Trimethylcyclopent-3-en-1-yl)hex-5-en-3-ol is a chemical compound with the molecular formula C14H24O. It is known for its colorless to pale yellow liquid form and a woody aroma with sandalwood-like notes . This compound is used in various applications, including flavorings and fragrances.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2,3-Trimethylcyclopent-3-en-1-yl)hex-5-en-3-ol involves several steps. One common method includes the reaction of 2,2,3-trimethylcyclopent-3-en-1-yl with hex-5-en-3-ol under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include purification steps such as distillation or chromatography to achieve high purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
6-(2,2,3-Trimethylcyclopent-3-en-1-yl)hex-5-en-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used under specific conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of substituted cyclopentene or hexenol derivatives.
Wissenschaftliche Forschungsanwendungen
6-(2,2,3-Trimethylcyclopent-3-en-1-yl)hex-5-en-3-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on olfactory receptors and potential biological activities.
Industry: Used in the production of fragrances and flavorings due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of 6-(2,2,3-Trimethylcyclopent-3-en-1-yl)hex-5-en-3-ol involves its interaction with olfactory receptors, particularly OR2AT4. This interaction stimulates the receptor, leading to various biological effects such as enhanced hair growth and wound healing. The compound’s effects are mediated through pathways involving decreased apoptosis and increased production of growth factors like IGF-1 .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pent-4-en-2-ol: Similar structure but different functional groups.
4-Methyl-6-(2,2,3-trimethylcyclopent-3-en-1-yl)hex-5-en-3-ol: Another similar compound with slight variations in the carbon chain.
Uniqueness
6-(2,2,3-Trimethylcyclopent-3-en-1-yl)hex-5-en-3-ol is unique due to its specific interaction with olfactory receptors and its applications in both biological and industrial fields. Its distinct aroma and biological activities set it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
68480-05-7 |
|---|---|
Molekularformel |
C14H24O |
Molekulargewicht |
208.34 g/mol |
IUPAC-Name |
6-(2,2,3-trimethylcyclopent-3-en-1-yl)hex-5-en-3-ol |
InChI |
InChI=1S/C14H24O/c1-5-13(15)8-6-7-12-10-9-11(2)14(12,3)4/h6-7,9,12-13,15H,5,8,10H2,1-4H3 |
InChI-Schlüssel |
ZCPKYSNRVOTPBB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC=CC1CC=C(C1(C)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,5,10-Triazabicyclo[8.3.1]tetradecane](/img/structure/B14480922.png)
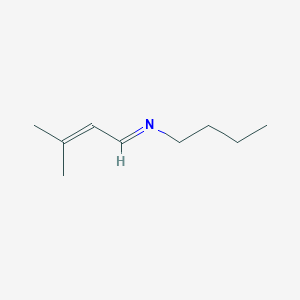
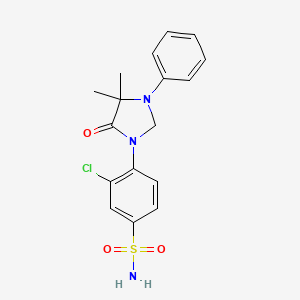
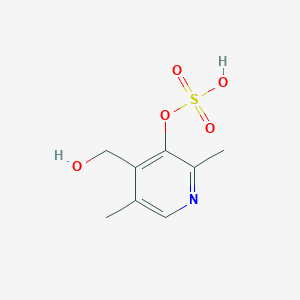

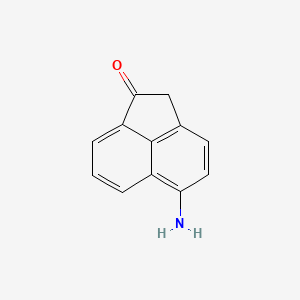


![4-Methyl-1-[(propan-2-yl)sulfanyl]dec-1-en-4-ol](/img/structure/B14480966.png)
![Spiro[2.3]hexane-5-carbohydrazide](/img/structure/B14480973.png)
![2-(2-{2-[(1-Bromobutan-2-yl)oxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14480989.png)
![4-[2-({2-Hydroxy-3-[(3-methylpyridin-2-YL)oxy]propyl}amino)ethyl]phenol](/img/structure/B14480992.png)
